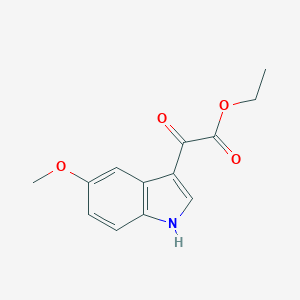

ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)10-7-14-11-5-4-8(17-2)6-9(10)11/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVIIWPDSFYACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376913 | |

| Record name | ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14771-33-6 | |

| Record name | ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Dated: December 24, 2025

Abstract

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is an indole-3-glyoxylate derivative. The indole nucleus is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This technical guide provides a summary of the available chemical and physical properties of this compound, along with a detailed experimental protocol for its synthesis. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes contextual information on the broader class of indole-3-glyoxylamides to highlight potential areas of pharmacological interest.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| CAS Number | 14771-33-6 | [1][2][][4] |

| Appearance | Orange oil | [1] |

| Mass Spectrometry (LC-MS) | [M+H]⁺ = 248.13 | [1] |

Note: The lack of extensive physical property data suggests that this compound is primarily an intermediate in chemical synthesis rather than a widely studied final product.

Synthesis

A synthetic protocol for this compound has been reported. The synthesis involves the reaction of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride with ethanol in the presence of a base.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

-

Ethanol (anhydrous)

-

Triethylamine (Et₃N)

-

Diethyl ether

Procedure:

-

A solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL) is prepared in a suitable reaction vessel.

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine (10.40 mL, 74.63 mmol) is added to the cooled solution.

-

The resulting yellow suspension is stirred at room temperature for 1 hour.

-

The precipitate is removed by filtration.

-

The filtered solid is washed with cold ethanol and then with diethyl ether.

-

The filtrate, containing the product, is concentrated under reduced pressure to yield this compound as an orange oil.

Figure 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the peer-reviewed literature. Researchers requiring this information would need to perform their own analytical characterization.

Biological Activity and Signaling Pathways (Contextual)

While there is no specific biological activity reported for this compound, the indole-3-glyoxylate and indole-3-glyoxylamide scaffolds are recognized as "privileged structures" in medicinal chemistry.[5][6] Derivatives from this class have been investigated for a variety of therapeutic applications, with a significant focus on oncology.

Potential as Anticancer Agents

Numerous studies have explored the potential of indole-3-glyoxylamides as anticancer agents.[7][8] A prominent mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]

Figure 2: Potential Signaling Pathway for Indole-3-Glyoxylate Derivatives

Caption: A generalized signaling pathway for tubulin-targeting anticancer agents.

Other indole derivatives have also been investigated for their antimalarial and other therapeutic properties.[10] The indole-3-glyoxylamide scaffold has been a key component in the development of compounds targeting various receptors and enzymes.[5]

Safety and Handling

Specific safety and handling information for this compound is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a readily synthesizable indole derivative. While its specific chemical and biological properties are not extensively documented, its structural class, the indole-3-glyoxylates, is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Further research is warranted to fully characterize this compound and explore its potential therapeutic applications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. keyorganics.net [keyorganics.net]

- 4. This compound [cymitquimica.com]

- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ajprd.com [ajprd.com]

- 8. Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

An In-depth Technical Guide on Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering detailed experimental protocols and structured data for practical application.

Core Physical and Chemical Properties

This compound is an indole derivative that serves as a valuable intermediate in organic synthesis. Its core properties are summarized below.

| Property | Value | Source |

| CAS Number | 14771-33-6 | [1] |

| Molecular Formula | C13H13NO4 | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| Appearance | Orange Oil | [1] |

Spectroscopic Data

Characterization of this compound has been performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

| Technique | Parameters | Result | Source |

| LC-MS | Conditions B | tR = 0.63 min, [M+H]⁺ = 248.13 | [1] |

Experimental Protocols

A documented method for the synthesis of this compound is available, providing a clear pathway for its preparation in a laboratory setting.[1]

Synthesis of this compound[1]

This synthesis is a two-step process starting from 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride.

Step 1: Preparation of the Reaction Mixture

-

A solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) is prepared in ethanol (144 mL).

-

The solution is cooled to 0 °C in an ice bath.

Step 2: Addition of Reagent and Reaction

-

Triethylamine (Et₃N) (10.40 mL, 74.63 mmol) is added to the cooled solution.

-

The resulting yellow suspension is stirred at room temperature for 1 hour.

Step 3: Isolation and Purification

-

The precipitate formed during the reaction is filtered off.

-

The collected solid is washed with cold ethanol and then with diethyl ether.

-

The final product, this compound, is obtained as an orange oil.[1]

Caption: Synthesis workflow for this compound.

Biological Context and Potential Applications

While direct biological activity or signaling pathway involvement for this compound is not specified in the available literature, the indole-3-glyoxylamide core is of significant interest in drug discovery. Related compounds have been investigated as tubulin polymerization inhibitors, which are a class of anticancer agents.[3] Furthermore, other indole derivatives, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[2] This suggests that derivatives of this compound could be explored for similar biological activities.

Caption: Logical relationships of related indole structures and their biological targets.

References

An In-depth Technical Guide to Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (CAS: 14771-33-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a member of the indole-3-glyoxylate class of compounds. While detailed physicochemical and biological data for this specific molecule are limited in publicly accessible literature, this document consolidates available information on its synthesis and provides context based on related compounds.

Chemical Identity and Properties

This compound is a derivative of 5-methoxyindole, featuring a glyoxylic ester moiety at the 3-position of the indole ring. The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 14771-33-6 | [1] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| Appearance | Orange oil | [1] |

| Canonical SMILES | CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC | |

| InChI Key | Not available |

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for the melting point, boiling point, or solubility of this compound. This suggests the compound is primarily synthesized as a chemical intermediate for further reactions.

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 5-methoxyindole. The overall synthesis workflow is depicted below.

References

ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and a documented synthesis protocol for ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. This compound is a derivative of indole, a privileged scaffold in medicinal chemistry, suggesting its potential utility in drug discovery and development programs.

Chemical and Physical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are essential for compound registration, analytical method development, and interpretation of experimental results.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| CAS Number | 14771-33-6 | [1] |

Experimental Protocols

A key aspect of working with any chemical entity is a reliable and reproducible synthetic method. The following protocol outlines a procedure for the synthesis of this compound.

Synthesis of this compound[1]

Materials:

-

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

-

Ethanol (anhydrous)

-

Triethylamine (Et₃N)

-

Diethylether

-

Cold ethanol

Procedure:

-

A solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) is prepared in ethanol (144 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine (10.40 mL, 74.63 mmol) is added to the cooled solution.

-

The resulting yellow suspension is stirred at room temperature for 1 hour.

-

The precipitate is collected by filtration.

-

The collected solid is washed with cold ethanol and then with diethylether.

-

The final product, this compound, is obtained as an orange oil.

Analysis:

-

The product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expected [M+H]⁺ ion: 248.13[1]

Workflow and Process Visualization

To aid in the conceptualization of the experimental procedures, the following diagrams illustrate the key workflows.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

References

The Biological Versatility of 5-Methoxyindole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-methoxyindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in endogenous molecules like melatonin, coupled with its synthetic tractability, has made it a focal point for the development of novel therapeutics. This technical guide provides an in-depth overview of the diverse biological activities of 5-methoxyindole derivatives, with a focus on their anticancer, anti-inflammatory, and neurological properties. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity of various 5-methoxyindole derivatives across different therapeutic areas. This data is intended to provide a comparative overview for structure-activity relationship (SAR) studies and lead optimization.

Table 1: Anticancer Activity of 5-Methoxyindole Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Indole-isatin Hybrid (5o) | Human Cancer Cell Lines | Antiproliferative | 1.69 | [1] |

| Indole-isatin Hybrid (5w) | Human Cancer Cell Lines | Antiproliferative | 1.91 | [1] |

| N-Methyl-5,6,7-trimethoxyindole (21) | HUVEC | Antiproliferative | 0.022 - 0.125 | [2] |

| N-Methyl-5,6,7-trimethoxyindole (31) | HUVEC | Antiproliferative | 0.022 - 0.125 | [2] |

| 5-Hydroxyindole-3-carboxylic acid ester (5d) | MCF-7 | MTT Assay | 4.7 | [3] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | RAW264.7 | NO Inhibition | 10.992 | [4] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | RAW264.7 | IL-6 Inhibition | 2.294 | [4] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | RAW264.7 | TNF-α Inhibition | 12.901 | [4] |

Table 2: Anti-inflammatory Activity of 5-Methoxyindole Derivatives

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| Diapocynin (a methoxyphenol) | CCL2, CCL5, IL-6, IL-8, etc. | 20.3 | [5] |

| 2-Methoxyhydroquinone | CCL2, CCL5, IL-6, IL-8, etc. | 64.3 | [5] |

| Apocynin | CCL2, CCL5, IL-6, IL-8, etc. | 146.6 | [5] |

| Ursolic acid-indole derivative (UA-1) | NO Inhibition | 2.2 | [6] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO, IL-6, TNF-α inhibition | See Table 1 | [4] |

Table 3: Serotonin Receptor Binding Affinity of 5-Methoxyindole Derivatives

| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-Methoxytryptamine | 5-HT7 | pKi 6.1 | [7] |

| Cilansetron | 5-HT3 | 0.19 | [8] |

| Indole-derived benzazepinone [I] | 5-HT3A | 8 | [9] |

Key Signaling Pathways in the Biological Activity of 5-Methoxyindole Derivatives

The diverse biological effects of 5-methoxyindole derivatives are mediated through their interaction with and modulation of key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[7][10] Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Some indole derivatives have been shown to suppress the NF-κB pathway, contributing to their anti-inflammatory and anticancer effects.[7][10]

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[11][12] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines. Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases. Several indole-based compounds have been identified as inhibitors of p38 MAPK.[11][12]

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial metabolites indole derivatives sensitize mice to D-GalN/LPS induced-acute liver failure via the Tlr2/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acnp.org [acnp.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]

- 11. Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Indole-3-Glyoxylates in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] When combined with a glyoxylate or glyoxylamide moiety at the 3-position, it forms the indole-3-glyoxylate scaffold, a versatile template that has yielded a multitude of potent and selective therapeutic candidates. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of indole-3-glyoxylate derivatives, offering valuable insights for researchers in drug discovery and development.

Synthesis of the Indole-3-Glyoxylate Scaffold

The construction of the indole-3-glyoxylate core is typically achieved through a straightforward and efficient one-pot, multi-step synthesis.[2] The general approach involves the Friedel-Crafts acylation of a substituted or unsubstituted indole with oxalyl chloride. The resulting indol-3-ylglyoxylyl chloride intermediate is then reacted in situ with a variety of nucleophiles, most commonly amines, to afford the corresponding indole-3-glyoxylamides.

A generalized synthetic workflow is depicted below:

Biological Activities and Therapeutic Potential

Indole-3-glyoxylate derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant body of research has focused on the development of indole-3-glyoxylamides as potent anticancer agents. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, with some derivatives exhibiting nanomolar efficacy.

| Compound ID | Cancer Cell Line | IC50 | Reference |

| Compound 20 | DU145 (Prostate) | 93 nM | [3] |

| Compound 24 | Various Human Cancer Cell Lines | 4.37 - 10.36 µM | [3] |

| Compound 7f | DU145 (Prostate) | 140 nM | [4] |

| Indibulin (D-24851) | SKOV3 (Ovarian), U87 (Glioblastoma), ASPC-1 (Pancreatic) | Promising in vitro activity | [5] |

| Compound 4f | HT-29 (Colon) | 5.1 µM | [4] |

| Compound 4c | T47-D (Breast) | 11.5 µM | [4] |

| Compound 5r | HepG2 (Liver) | 10.56 µM | [4] |

| Compound 13d | DU145 (Prostate) | 93 nM | [4] |

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. Indole-3-glyoxylate derivatives have shown significant promise in this area, with several compounds exhibiting potent parasite growth inhibition.[6]

| Compound ID | Plasmodium falciparum Strain | Activity | Reference |

| Indole-3-glyoxyl tyrosine derivatives | - | >85% parasite growth inhibition | [6] |

| Indole-sulfonamide derivative 11 | K1 (multidrug-resistant) | IC50 = 2.79 µM | [7] |

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as antiviral agents, including activity against SARS-CoV-2.

| Compound ID | Virus | IC50 | Reference |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | 1.06 µg/mL | [8] |

Mechanisms of Action

The diverse biological activities of indole-3-glyoxylates stem from their ability to interact with various molecular targets. Two of the most well-characterized mechanisms of action are the inhibition of tubulin polymerization and the disruption of the p53-MDM2 protein-protein interaction.

Tubulin Polymerization Inhibition

Many indole-3-glyoxylamide derivatives exert their anticancer effects by interfering with microtubule dynamics.[9][10] They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[12]

p53-MDM2 Interaction Inhibition

The tumor suppressor protein p53 plays a crucial role in preventing cancer development.[13] Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation.[1][14] Certain indole-3-glyoxylamide derivatives have been designed to inhibit the p53-MDM2 interaction.[3] By binding to MDM2 in the p53-binding pocket, these compounds prevent the degradation of p53, leading to its accumulation and the activation of p53-mediated apoptosis in cancer cells.

Experimental Protocols

General Procedure for the Synthesis of Indole-3-glyoxylamides[2]

-

To a solution of the appropriate indole (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an argon atmosphere, add oxalyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Evaporate the solvent under reduced pressure to obtain the crude indol-3-ylglyoxylyl chloride.

-

Dissolve the crude intermediate in a suitable anhydrous solvent (e.g., THF, DCM).

-

Add the desired amine (1.2 eq) and a base such as triethylamine or pyridine (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indole-3-glyoxylamide.

In Vitro Tubulin Polymerization Assay[11]

-

Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

-

Add various concentrations of the test compound (dissolved in DMSO) or vehicle control to the reaction mixture.

-

Incubate the mixture at 37 °C.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

p53-MDM2 Interaction Assay (Fluorescence Polarization)[15]

-

Prepare a fluorescently labeled p53-derived peptide probe.

-

In a microplate, add the fluorescent probe, recombinant MDM2 protein, and various concentrations of the test compound in an appropriate assay buffer.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

A decrease in fluorescence polarization indicates the displacement of the fluorescent probe from MDM2 by the test compound.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Perspectives

Indole-3-glyoxylates represent a highly promising and versatile scaffold in medicinal chemistry. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them attractive candidates for further drug development. The well-elucidated mechanisms of action, such as tubulin polymerization inhibition and p53-MDM2 interaction disruption, provide a solid foundation for rational drug design and optimization. Future research in this area will likely focus on refining the structure-activity relationships to enhance potency and selectivity, as well as exploring novel therapeutic applications for this remarkable class of compounds. The potential for developing indole-3-glyoxylate-based allosteric modulators also presents an exciting avenue for future investigation.[3]

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajprd.com [ajprd.com]

- 5. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 6. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a member of the indole-3-glyoxylate family, is a versatile chemical intermediate with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, and known context within drug discovery and development. While specific biological data for this exact compound is limited in publicly accessible literature, this document consolidates available synthetic protocols and discusses the broader biological significance of the indole-3-glyoxylate scaffold.

Introduction and Discovery

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a glyoxylate group at the 3-position of the indole ring gives rise to indole-3-glyoxylates, a class of compounds that has garnered significant interest for their diverse biological activities.

The specific discovery of this compound is not well-documented in seminal, standalone publications. It has largely emerged in the scientific literature as a chemical intermediate for the synthesis of more complex molecules. Its history is therefore intertwined with the broader exploration of indole-3-glyoxylate derivatives as potential therapeutic agents. Research into this class of compounds has shown that they can serve as precursors for various biologically active molecules, including potential anticancer and antimalarial agents.[1][2]

Physicochemical Properties

While detailed experimental data for the target compound is scarce, some of its basic properties are known.

| Property | Value | Source |

| CAS Number | 14771-33-6 | [3] |

| Molecular Formula | C13H13NO4 | [3] |

| Molecular Weight | 247.25 g/mol | [3] |

For the closely related compound, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, more extensive data is available, which may provide some insight into the physicochemical characteristics of the target compound.[4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of 5-methoxyindole. A common and effective method involves a two-step process starting from 5-methoxyindole.

General Synthesis Workflow

The synthesis generally proceeds via an initial acylation of the indole ring at the C3 position with an oxalyl chloride derivative, followed by esterification.

Caption: General synthesis workflow.

Detailed Experimental Protocol

A widely cited protocol for the synthesis of this compound is as follows:[3]

Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

This step involves the Friedel-Crafts acylation of 5-methoxyindole with oxalyl chloride. (Note: Specific reaction conditions for this step are not detailed in the provided source but are standard organic chemistry practice).

Step 2: Synthesis of this compound

To a solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL), triethylamine (Et3N) (10.40 mL, 74.63 mmol) is added at 0 °C. The resulting yellow suspension is stirred at room temperature for 1 hour. The precipitate is then filtered off and washed with cold ethanol and diethyl ether to yield this compound as an orange oil.[3]

Quantitative Data from Synthesis: [3]

| Parameter | Value |

| Starting Material (acyl chloride) | 14.78 g (62.20 mmol) |

| Ethanol | 144 mL |

| Triethylamine | 10.40 mL (74.63 mmol) |

| LC-MS Retention Time (tR) | 0.63 min |

| [M+H]+ | 248.13 |

Biological Activity and Potential Applications

While direct biological studies on this compound are not extensively reported, the broader class of indole-3-glyoxylamides has shown significant promise in several therapeutic areas. This suggests that the title compound could serve as a valuable scaffold or intermediate for the development of novel drugs.

Anticancer Activity

Numerous studies have highlighted the potential of indole-3-glyoxylamide derivatives as anticancer agents.[2][5] These compounds have been shown to exhibit a broad spectrum of activity against various cancer cell lines, including murine leukemia and human gastric, breast, and uterus cancers.[2] Some derivatives have been found to induce apoptosis and cause DNA fragmentation in cancer cells.[2] The general mechanism often involves the inhibition of tubulin polymerization, a critical process in cell division.

Antimalarial Activity

Indole-3-glyoxyl derivatives have also been investigated for their antimalarial properties.[1][6] Certain compounds have demonstrated significant parasite growth inhibition against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria in humans.[1][6] Importantly, some of these derivatives have shown low cytotoxicity against human cells, indicating a favorable therapeutic window.[1]

Logical Relationship for Drug Discovery

The use of this compound as a building block in drug discovery follows a logical progression from a core scaffold to a diverse library of potential drug candidates.

References

- 1. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Therapeutic Potential of Indole Glyoxylamides: A Technical Guide for Drug Discovery Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] When combined with a glyoxylamide moiety, it forms the indole-3-glyoxylamide scaffold, a versatile template that has given rise to a multitude of derivatives with significant therapeutic potential.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, neuroprotective, and enzyme-inhibiting properties.[3][4][5] This technical guide provides an in-depth overview of the current landscape of indole glyoxylamide research, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Anticancer Applications

Indole glyoxylamides have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against a variety of cancer cell lines, including multidrug-resistant phenotypes.[6][7] Their mechanisms of action are diverse and often multi-targeted, making them attractive candidates for further development.

Tubulin Polymerization Inhibition

A primary mechanism of anticancer activity for many indole glyoxylamides is the inhibition of tubulin polymerization.[4][8][9] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation and dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2][8] This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]

Several indole-3-glyoxylamide derivatives have been reported as potent tubulin polymerization inhibitors. For instance, a series of N-heterocyclic indolyl glyoxylamides exhibited a broad spectrum of anticancer activity with IC50 values in the nanomolar to low micromolar range.[6] Notably, compound 7 from this series showed potent growth inhibition with IC50 values ranging from 17 to 1711 nM across various human cancer cells.[6] Another study reported a series of indole-3-glyoxylamides that retain potent tubulin polymerization activity, with a subset of compounds shown to disrupt the cellular microtubule network and exert cytotoxic effects against multiple cancer cell lines.[8][9]

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition

Caption: Workflow for assessing tubulin polymerization inhibition.

Other Anticancer Mechanisms

Beyond tubulin inhibition, indole glyoxylamides have been shown to exert their anticancer effects through various other mechanisms:

-

Topoisomerase II Inhibition: Some derivatives, such as β-carboline indol-3-yl-glyoxylamide hybrids, have been found to bind to DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2]

-

MDM2 and TSPO Dual Targeting: A rationally designed compound was developed to covalently bind to both MDM2 and the translocator protein (TSPO), representing a multi-target approach to cancer therapy.[2]

-

Induction of Apoptosis: Many indole glyoxylamides have been shown to induce apoptosis in cancer cells, as evidenced by DNA fragmentation and other cellular markers.[6]

Table 1: Anticancer Activity of Selected Indole Glyoxylamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 7 | Human Gastric, Breast, Uterus | 0.017 - 1.711 | Growth Inhibition, Apoptosis Induction | [6] |

| 13 | P388 Leukemic Cancer Cells | Dose-dependent survival increase | Not specified | [6] |

| 20 | DU145 (Prostate) | 0.093 | Tubulin Polymerization Inhibition (68.5%) | [1] |

| 24 | Various Human Cancer Cell Lines | 4.37 - 10.36 | Apoptosis Induction, DNA Binding, TopoII Inhibition | [1][2] |

| 30 | A2780, SKOV-3 (Ovarian) | Low nanomolar (EC50 for TrxR inhibition) | TrxR Inhibition | [1] |

Antibacterial Applications

The indole glyoxylamide scaffold has also been explored for the development of novel antibacterial agents. Molecular modeling studies suggest that the glyoxylamide moiety plays a key role in the interaction with bacterial enzymes, such as topoisomerase II and dihydrofolate reductase.[1]

One study reported a series of N-1, C-3, and C-5 substituted bis-indoles, where compound 35 was identified as the most active, generating a significant zone of inhibition against bacterial growth.[1] Another approach involved designing indole-glyoxylamide conjugates and evaluating their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[10] The results indicated that derivatives with nitro (NO2) and chloro (Cl) substitutions showed potent antibacterial activity.[10]

Signaling Pathway: Proposed Antibacterial Mechanism

Caption: Inhibition of essential bacterial enzymes by indole glyoxylamides.

Neuroprotective and Other Applications

The therapeutic potential of indole-based compounds, including glyoxylamides, extends to neurodegenerative diseases.[11][12] The indole scaffold is present in many bioactive molecules that play crucial roles in the central nervous system.[13] Research has explored the use of indole derivatives for their antioxidant, anti-inflammatory, and neuroprotective effects. Specifically, they have been investigated for their ability to combat oxidative stress, a key factor in neurodegeneration, and to prevent the misfolding and aggregation of proteins implicated in diseases like Alzheimer's and Parkinson's.[14]

Furthermore, synthetic marine natural product-inspired brominated indole-3-glyoxylamides have been evaluated for a range of biological activities.[3] These compounds have shown binding affinity to the Parkinson's disease-associated amyloid protein alpha-synuclein and inhibitory activities against the SARS-CoV-2 3CL protease and chymotrypsin.[3]

Another area of investigation is the inhibition of pancreatic lipase for the treatment of obesity. A series of indole glyoxylamide analogues were synthesized and evaluated for their inhibitory activity against porcine pancreatic lipase.[15][16] Compound 8f from this series exhibited competitive inhibition with an IC50 value of 4.92 µM, comparable to the standard drug orlistat.[15][16]

Table 2: Other Therapeutic Applications and Activities

| Compound/Series | Target | Activity | Application | Reference |

| Brominated Indole-3-Glyoxylamides | Alpha-synuclein | Binding Affinity | Neurodegenerative Diseases | [3] |

| Brominated Indole-3-Glyoxylamides | SARS-CoV-2 3CLpro | Inhibitory Activity | Antiviral | [3] |

| 8f | Pancreatic Lipase | IC50 = 4.92 µM (Competitive Inhibition) | Anti-obesity | [15][16] |

Experimental Protocols

A crucial aspect of drug discovery is the ability to reliably assess the biological activity of synthesized compounds. Below are detailed methodologies for key experiments cited in the evaluation of indole glyoxylamides.

Synthesis of Indole-3-Glyoxylamides

A general and efficient method for the synthesis of indole-3-glyoxylamides involves a one-pot, multi-step reaction.

Protocol:

-

Diacylation: The appropriately substituted indole is reacted with oxalyl chloride under an inert atmosphere (e.g., argon) at room temperature for approximately 45 minutes.[3]

-

Amide Coupling: The resulting crude acyl chloride is then reacted with the desired amine. The reaction conditions may vary depending on the amine's reactivity and solubility. For instance, for poorly soluble amino acids, dimethylformamide (DMF) and heat (~90°C) can be used to ensure good solubilization and reaction yield.[3]

-

Purification: The crude reaction mixture is purified using techniques such as preparative reversed-phase high-pressure liquid chromatography (RP-HPLC).[3]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin (e.g., from bovine brain), a GTP solution, and a polymerization buffer (e.g., PIPES buffer).

-

Compound Addition: The indole glyoxylamide derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control (solvent only) is also included.

-

Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

-

Measurement of Polymerization: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the indole glyoxylamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

Indole glyoxylamides represent a highly versatile and promising class of compounds with a wide array of potential therapeutic applications. Their ability to interact with multiple biological targets, coupled with their synthetic tractability, makes them an attractive scaffold for the development of novel drugs. The research highlighted in this guide demonstrates significant progress in elucidating their mechanisms of action and identifying potent derivatives in the areas of oncology, infectious diseases, and metabolic disorders. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo evaluation of lead compounds will be crucial in translating the therapeutic potential of indole glyoxylamides into clinical reality. This technical guide serves as a foundational resource to inform and guide future research and development efforts in this exciting field.

References

- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry [mdpi.com]

- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajprd.com [ajprd.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, biological evaluation and molecular modelling studies of indole glyoxylamides as a new class of potential pancreatic lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate from 5-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a valuable intermediate in pharmaceutical research and drug development. The described method is a two-step process commencing with the Friedel-Crafts acylation of 5-methoxyindole with oxalyl chloride to yield an acid chloride intermediate, which is subsequently esterified with ethanol. This document includes comprehensive experimental procedures, a summary of reagents and expected yields, and a visual representation of the synthetic workflow.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. Specifically, 3-substituted indoles are of significant interest. The synthesis of this compound provides a key building block for the elaboration of more complex molecular architectures. The presented protocol outlines a reliable and reproducible method for the preparation of this compound from commercially available 5-methoxyindole.

Reaction Scheme

The synthesis proceeds through a two-step reaction sequence:

-

Friedel-Crafts Acylation: 5-methoxyindole is acylated at the C3 position using oxalyl chloride to form the intermediate, 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride.

-

Esterification: The resulting acid chloride is reacted with ethanol in the presence of a base to afford the final product, this compound.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 5-Methoxyindole | C₉H₉NO | 147.17 | 1006-94-6 | Starting material |

| Oxalyl chloride | (COCl)₂ | 126.93 | 79-37-8 | Acylating agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, reaction solvent |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous, for esterification |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Base |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For washing |

Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxyindole (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

The formation of the intermediate acid chloride is typically observed as a precipitate. The resulting slurry is used directly in the next step without isolation.

Step 2: Synthesis of this compound

-

To the reaction mixture from Step 1, add anhydrous ethanol (5.0 eq) dropwise at 0 °C.

-

Following the addition of ethanol, add triethylamine (1.2 eq) to the suspension at 0 °C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the precipitate is filtered off and washed with cold ethanol and diethyl ether to yield the crude product.[1]

-

The filtrate can be concentrated under reduced pressure, and the residue purified by column chromatography on silica gel if necessary.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 5-Methoxyindole | C₉H₉NO | 147.17 | Solid |

| This compound | C₁₃H₁₃NO₄ | 247.25 | Orange oil |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Reaction Mechanism Overview

Caption: Overview of the reaction mechanism.

Safety Precautions

-

Oxalyl chloride is corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.

-

Triethylamine is a corrosive and flammable liquid. Handle with care.

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the reagents.

Conclusion

The protocol described in this application note provides a straightforward and efficient method for the synthesis of this compound. This procedure is suitable for laboratory-scale synthesis and can be a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis. The use of readily available starting materials and well-established reaction conditions makes this a practical approach for the preparation of this important synthetic intermediate.

References

Application Notes and Protocols: Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a valuable intermediate in the synthesis of various biologically active indole derivatives. The described two-step procedure involves the initial formation of an acid chloride intermediate, followed by esterification to yield the final product.

Experimental Protocols

The synthesis is performed in two main steps:

Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

This initial step involves the Friedel-Crafts acylation of 5-methoxyindole with oxalyl chloride to form the key acid chloride intermediate.

-

Materials:

-

5-methoxyindole

-

Oxalyl chloride

-

Anhydrous diethyl ether (Et₂O)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-methoxyindole in anhydrous diethyl ether.

-

Carefully add oxalyl chloride to the suspension at room temperature. An excess of oxalyl chloride is typically used.

-

Heat the reaction mixture to reflux and maintain stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to ambient temperature.

-

The resulting solid precipitate, 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride, is collected by filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

The crude product can be used directly in the next step without further purification.

-

Step 2: Synthesis of this compound

The acid chloride intermediate is then reacted with ethanol in the presence of a base to yield the desired ethyl ester.[1]

-

Materials:

-

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (from Step 1)

-

Ethanol (EtOH)

-

Triethylamine (Et₃N)

-

Diethyl ether (Et₂O)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve the 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride in ethanol and cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the cooled solution. A yellow suspension is expected to form.[1]

-

Allow the reaction mixture to warm to room temperature and stir for approximately one hour.[1]

-

The precipitate formed (triethylamine hydrochloride) is removed by filtration.[1]

-

Wash the filter cake with cold ethanol and then diethyl ether.[1]

-

The filtrate, containing the desired product, is concentrated under reduced pressure to yield crude this compound, which may present as an orange oil.[1]

-

-

Purification:

-

Recrystallization: For analogous compounds, recrystallization from a suitable solvent like cyclohexane has been reported to yield pure crystalline product.

-

Silica Gel Chromatography: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the pure compound.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on a literature procedure.[1]

| Step | Reactant 1 | Amount (g) | Moles (mmol) | Reactant 2 | Amount (mL) | Moles (mmol) | Reactant 3 | Amount (mL) | Moles (mmol) | Solvent | Volume (mL) | Temperature (°C) | Time (h) | Product |

| 1 | 5-methoxyindole | - | - | Oxalyl chloride | - | - | - | - | - | Et₂O | - | Reflux | - | 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride |

| 2 | 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride | 14.78 | 62.20 | Ethanol | 144 | - | Et₃N | 10.40 | 74.63 | - | - | 0 to RT | 1 | This compound |

Note: The quantities for Step 1 are not specified in the provided search results but should be calculated based on the desired scale of the reaction, typically using a slight excess of oxalyl chloride.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate: A Versatile Precursor in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a valuable and versatile precursor in organic synthesis, particularly in the development of pharmacologically active compounds. Its indole-3-glyoxylate core serves as a key building block for a range of bioactive molecules, including tryptamine derivatives with neurological activity and indole-3-glyoxylamides exhibiting potent anticancer properties. The presence of the 5-methoxy group is a common feature in many biologically active indole alkaloids and synthetic analogs. This document provides detailed application notes and experimental protocols for the utilization of this precursor in the synthesis of high-value compounds.

Application in the Synthesis of Indole-3-Glyoxylamides as Anticancer Agents

Indole-3-glyoxylamides derived from this compound have emerged as a promising class of anticancer agents. These compounds often act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

General Workflow for Synthesis and Evaluation of Indole-3-Glyoxylamide Derivatives

Caption: Workflow for the synthesis and evaluation of anticancer indole-3-glyoxylamides.

Experimental Protocol: Synthesis of N-Substituted 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamides

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine, piperidine)

-

Anhydrous solvent (e.g., Toluene, THF, or DMF)

-

Coupling agent (e.g., HATU) or catalyst (e.g., NaCN)

-

Base (e.g., DIPEA) for coupling agent-mediated reactions

-

Silica gel for column chromatography

Procedure (Direct Amidation):

-

To a solution of this compound (1.0 eq) in anhydrous toluene, add the desired primary or secondary amine (1.2 eq).

-

Add a catalytic amount of sodium cyanide (0.1 eq).

-

Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide.

| Amine | Product | Yield (%) | Reference |

| Benzylamine | N-benzyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | 75-85 | General procedure |

| Cyclohexylamine | N-cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | 70-80 | General procedure |

| Piperidine | 2-(5-methoxy-1H-indol-3-yl)-1-(piperidin-1-yl)ethane-1,2-dione | 80-90 | General procedure |

| 4-Fluoroaniline | N-(4-fluorophenyl)-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | 65-75 | General procedure |

Signaling Pathway: Inhibition of Tubulin Polymerization

Indole-3-glyoxylamides interfere with microtubule dynamics, a critical process for cell division.

Caption: Mechanism of action of indole-3-glyoxylamides as tubulin polymerization inhibitors.

Application in the Synthesis of Tryptamines and Melatonin

This compound is a strategic starting material for the synthesis of 5-methoxytryptamine, a key intermediate for the production of the neurohormone melatonin. The synthetic route involves the conversion of the ethyl ester to an amide, followed by reduction of both the amide and the ketone functionalities.

Synthetic Pathway to 5-Methoxytryptamine and Melatonin

Caption: Synthetic route from the precursor to melatonin.

Experimental Protocol: Synthesis of 5-Methoxytryptamine

Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide

Materials:

-

This compound

-

Ammonia solution (e.g., 7N in methanol)

-

Anhydrous Methanol

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol.

-

Add a solution of ammonia in methanol (excess, e.g., 10 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Reduction to 5-Methoxytryptamine

Materials:

-

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous

-

Hydrochloric acid (for salt formation)

Procedure:

-

To a stirred suspension of LiAlH₄ (4.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide (1.0 eq) in anhydrous THF.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting solid and wash it thoroughly with THF.

-

Combine the filtrate and washings, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain crude 5-methoxytryptamine.

-

The crude product can be purified by column chromatography or by conversion to its hydrochloride salt.

| Reactant | Product | Reagents | Yield (%) |

| 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | 5-Methoxytryptamine | LiAlH₄, THF | 60-70 |

Experimental Protocol: Synthesis of Melatonin from 5-Methoxytryptamine

Materials:

-

5-Methoxytryptamine

-

Acetic anhydride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Ethyl acetate

Procedure:

-

Dissolve 5-methoxytryptamine (1.0 eq) in DCM.

-

Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

-

Slowly add acetic anhydride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude melatonin can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).

| Reactant | Product | Reagents | Yield (%) | Reference |

| 5-Methoxytryptamine | Melatonin | Acetic anhydride, Triethylamine, DCM | 80-90 | [1] |

This compound is a highly valuable and adaptable precursor for the synthesis of a diverse range of biologically active indole derivatives. The protocols and data presented herein demonstrate its utility in the straightforward preparation of potent anticancer agents and key neurochemicals. These applications highlight the importance of this building block in modern drug discovery and development, providing researchers with a reliable starting point for the exploration of new therapeutic agents.

References

Application Notes and Protocols for Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in Tubulin Polymerization Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a potent indole-based inhibitor of tubulin polymerization, in cancer research. Indole derivatives are a significant class of compounds that target the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis in cancer cells.

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, is a key target for anticancer drug development.[3] this compound belongs to the family of indole-3-glyoxylamides, which have been identified as effective tubulin polymerization inhibitors.[4][5]

Data Presentation

While specific quantitative data for this compound is not extensively published, the following table summarizes the biological activities of structurally related indole-3-glyoxylamide derivatives against various cancer cell lines and their inhibitory effects on tubulin polymerization. This data provides a strong rationale for investigating the potential of the title compound.

| Compound ID | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| Compound 7d | HeLa | 0.52 | Not Reported | [6] |

| MCF-7 | 0.34 | |||

| HT-29 | 0.86 | |||

| Compound 7f | DU145 | 0.14 | 0.40 | [2] |

| Compound 20 | DU145 | 0.093 | 68.5% inhibition | [5] |

Experimental Protocols

Herein, we provide detailed protocols for two key experiments to assess the efficacy of this compound: an in vitro tubulin polymerization assay and a cell-based MTT assay for cytotoxicity.

1. In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in turbidity of the solution.

Materials:

-

Purified tubulin protein (>99%)

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution (10 mM)

-

Glycerol

-

This compound

-

Positive control (e.g., Colchicine)

-

Negative control (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Protocol:

-

Preparation of Reagents:

-

Reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.

-

Prepare a 1 M stock solution of GTP in distilled water.

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve final desired concentrations.

-

-

Assay Procedure:

-

On ice, add 5 µL of the test compound dilutions, positive control, or DMSO to the wells of a pre-chilled 96-well plate.

-

Prepare the tubulin reaction mixture by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM and glycerol to 10% (v/v).

-

Initiate the polymerization by adding 45 µL of the tubulin reaction mixture to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

2. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated controls.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the compound concentration.

-

Visualizations

Signaling Pathway

Caption: Signaling pathway of tubulin polymerization inhibitors.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: Experimental workflow for the in vitro tubulin assay.

Experimental Workflow: MTT Cell Viability Assay

Caption: Workflow for the MTT cell viability assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

application of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in pancreatic lipase inhibitors research

Application of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in Pancreatic Lipase Inhibitor Research

Introduction:

Obesity is a significant global health issue characterized by excessive fat accumulation, which increases the risk of various chronic diseases. One of the primary strategies for managing obesity is to reduce the absorption of dietary fats. Pancreatic lipase (PL) is a key enzyme in the digestion of triglycerides, hydrolyzing them into absorbable free fatty acids and monoglycerides.[1] Inhibition of pancreatic lipase is a well-established therapeutic approach for weight management.[2] The only clinically approved pancreatic lipase inhibitor, Orlistat, has demonstrated efficacy but is associated with gastrointestinal side effects, highlighting the need for novel inhibitors.[2][3]

Indole derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities.[4] Recent research has identified indole-based scaffolds as potential pancreatic lipase inhibitors.[1][5] Specifically, indole glyoxylamides, a class of compounds structurally related to this compound, have shown potent inhibitory activity against pancreatic lipase.[6] This document provides detailed application notes and protocols for the investigation of this compound as a potential pancreatic lipase inhibitor, targeting researchers in drug development and obesity research.

Data Presentation

The following table summarizes the in vitro pancreatic lipase inhibitory activity of a series of indole glyoxylamide analogues, which serve as representative data for the potential efficacy of this compound. The data is adapted from a study on indole glyoxylamides as pancreatic lipase inhibitors.[6]

Table 1: In Vitro Pancreatic Lipase Inhibitory Activity of Indole Glyoxylamide Analogues

| Compound | R | IC50 (µM) ± SEM |

| 7a | H | 15.24 ± 0.45 |

| 7b | 4-F | 12.88 ± 0.33 |

| 7c | 4-Cl | 10.12 ± 0.28 |

| 7d | 4-Br | 9.87 ± 0.21 |

| 7e | 4-CH3 | 11.56 ± 0.39 |

| 7f | 4-OCH3 | 8.23 ± 0.19 |

| 7g | 4-NO2 | 18.98 ± 0.51 |

| 7h | 3-Cl | 13.45 ± 0.41 |

| 7i | 3-NO2 | 21.12 ± 0.62 |

| 8a | H | 10.89 ± 0.29 |

| 8b | 4-F | 8.76 ± 0.22 |

| 8c | 4-Cl | 6.54 ± 0.18 |

| 8d | 4-Br | 5.88 ± 0.15 |

| 8e | 4-CH3 | 7.91 ± 0.20 |

| 8f | 4-OCH3 | 4.92 ± 0.13 |

| 8g | 4-NO2 | 12.34 ± 0.36 |

| 8h | 3-Cl | 9.98 ± 0.25 |

| 8i | 3-NO2 | 15.67 ± 0.48 |

| Orlistat | - | 0.99 ± 0.05 |

Note: The table presents data for indole glyoxylamide analogues to provide a reference for the potential activity of this compound. The 'R' group denotes different substitutions on the phenyl ring of the glyoxylamide moiety.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method adapted from the synthesis of related indole-3-glyoxylamides.

Materials:

-

5-methoxyindole

-

Oxalyl chloride

-

Anhydrous diethyl ether

-

Anhydrous ethanol

-

Triethylamine

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 5-methoxyindole (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. A precipitate of 3-(chlorooxoacetyl)-5-methoxyindole should form.

-

Filter the precipitate and wash with cold diethyl ether to obtain the crude acid chloride.

-

Suspend the crude acid chloride in anhydrous diethyl ether.

-

In a separate flask, prepare a solution of anhydrous ethanol (2 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.

-

Add the ethanol/triethylamine solution dropwise to the suspension of the acid chloride at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-